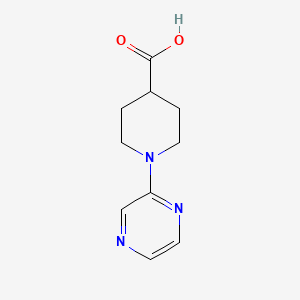

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" is a nitrogenous heterocyclic compound that features both pyrazine and piperidine rings. This compound is structurally related to various compounds discussed in the provided papers, which include derivatives of pyrazine and piperidine utilized in the synthesis of pharmaceuticals and materials with potential physiological activity.

Synthesis Analysis

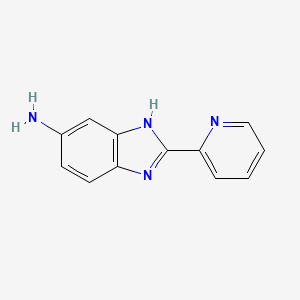

The synthesis of related compounds often involves multi-component reactions or stepwise procedures. For instance, the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives involves the reaction of acid chloride with 2,3-diaminopyridine, yielding good yields and demonstrating the reactivity of pyrazole carboxylic acids with aminopyridines . Similarly, a one-step synthesis of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans is achieved through a three-component condensation involving 4-piperidinones, showcasing the synthetic utility of piperidine derivatives . Additionally, piperazine, a compound structurally similar to piperidine, has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, indicating the potential for piperidine derivatives to be involved in similar catalytic processes .

Molecular Structure Analysis

The molecular structure of compounds related to "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed by FT-IR, NMR, MS, and X-ray diffraction, and further analyzed using density functional theory (DFT) . These studies provide insights into the electronic and spatial configuration of the molecules, which are essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazine and piperidine derivatives is highlighted in several studies. The functionalization reactions of pyrazole carboxylic acids demonstrate the ability to form amides and imidazo[4,5-b]pyridine derivatives . Moreover, the synthesis of Crizotinib, an anticancer drug, involves a key intermediate with a pyrazolyl piperidine structure, indicating the importance of such scaffolds in medicinal chemistry . The regioselective synthesis of novel heterocyclic amino acids, including pyrazole-4-carboxylates with piperidine moieties, further exemplifies the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine and piperidine derivatives are influenced by their molecular structure. The electrochemical synthesis of spiro-piperidine-pyrazole derivatives is noted to be more regioselective and yields analytically pure products, suggesting the influence of electronic factors on the reaction outcomes . The differential cocrystallization behavior of pyrazine carboxamides with antitubercular drug pyrazinoic acid indicates the role of molecular interactions in the solid-state properties of these compounds . Furthermore, the recurrence of a specific supramolecular synthon in the crystal structures of pyrazinecarboxylic acids underscores the predictability of intermolecular interactions based on molecular features .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Anticancer Applications

- Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

- Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

- Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

-

Anti-Inflammatory Activity

Eigenschaften

IUPAC Name |

1-pyrazin-2-ylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-1-5-13(6-2-8)9-7-11-3-4-12-9/h3-4,7-8H,1-2,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAFIGZHASGILY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362958 |

Source

|

| Record name | 1-pyrazin-2-ylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid | |

CAS RN |

606104-21-6 |

Source

|

| Record name | 1-pyrazin-2-ylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrazin-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)

![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)

![8-Azabicyclo[5.1.0]octane](/img/structure/B1332162.png)